Filanesib

Descripción general

Descripción

Filanesib, también conocido como ARRY-520, es un inhibidor de molécula pequeña de la proteína del huso de kinesina (KIF11). Se ha propuesto como un posible tratamiento para varios cánceres, particularmente el mieloma múltiple. This compound funciona inhibiendo la función de KIF11, que es esencial para la separación adecuada de los cromosomas durante la división celular .

Métodos De Preparación

La síntesis de Filanesib implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye la formación de un anillo de tiadiazol, seguido de la adición de un grupo difluorofenilo y una cadena lateral aminopropilo. Las condiciones de reacción a menudo implican el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

Filanesib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.

Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro, lo que lleva a la formación de nuevos derivados

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Filanesib ha sido ampliamente estudiado por sus posibles aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones clave incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar la función de KIF11 y su papel en la división celular.

Biología: Los investigadores utilizan this compound para investigar los mecanismos de la detención mitótica y la apoptosis en las células cancerosas.

Medicina: this compound se está evaluando en ensayos clínicos para el tratamiento del mieloma múltiple y otros cánceres. .

Industria: This compound está siendo desarrollado por empresas farmacéuticas como un posible terapéutico contra el cáncer

Mecanismo De Acción

Filanesib ejerce sus efectos inhibiendo la función de KIF11, una proteína motora esencial para la formación del huso mitótico durante la división celular. Al evitar la formación del huso bipolar, this compound induce la detención mitótica, lo que lleva a la muerte celular o apoptosis en las células cancerosas que se dividen rápidamente. Este mecanismo de acción convierte a this compound en un candidato prometedor para el tratamiento de cánceres caracterizados por la proliferación celular descontrolada .

Comparación Con Compuestos Similares

Filanesib es único entre los inhibidores de KIF11 debido a su alta potencia y selectividad. Compuestos similares incluyen:

Ispinesib (SB-715992): Otro inhibidor de KIF11 con un mecanismo de acción similar pero una estructura química diferente.

La singularidad de this compound radica en su capacidad para inducir respuestas duraderas en modelos preclínicos y su prometedora actividad en ensayos clínicos, lo que lo convierte en una valiosa adición al arsenal de terapéuticos contra el cáncer .

Actividad Biológica

Filanesib, also known as ARRY-520, is a first-in-class small-molecule inhibitor targeting kinesin spindle protein (KSP). This compound has garnered attention for its potential therapeutic applications, particularly in treating multiple myeloma (MM), a type of blood cancer characterized by the proliferation of malignant plasma cells. The biological activity of this compound is primarily attributed to its ability to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

This compound functions by inhibiting KSP, which is essential for the proper separation of spindle poles during mitosis. By blocking this process, this compound induces mitotic arrest and subsequent apoptosis in proliferating cells. This mechanism has been shown to be particularly effective in cancer cells that are resistant to conventional therapies.

Key Mechanisms

- Mitotic Arrest : this compound prevents the separation of spindle poles, causing cells to remain in the mitotic phase.

- Induction of Apoptosis : Cells that are arrested in mitosis eventually undergo programmed cell death, particularly those in the G2-M phases of the cell cycle.

- Synergistic Effects : this compound has demonstrated enhanced efficacy when combined with other agents such as pomalidomide and dexamethasone, leading to improved response rates in heavily pre-treated MM patients.

Phase 1/2 Trials

Several clinical trials have investigated the safety and efficacy of this compound in patients with relapsed or refractory multiple myeloma. A notable study assessed this compound both as a monotherapy and in combination with dexamethasone.

Study Results

- Response Rates : In a Phase 2 trial, the overall response rate (≥ partial response) was reported at 16% for this compound alone and 15% for the combination with dexamethasone .

- Toxicity Profile : The most common dose-limiting toxicities included febrile neutropenia and mucosal inflammation. Approximately 50% of patients experienced grade 3/4 cytopenias .

- Biomarkers : Baseline levels of alpha 1-acid glycoprotein (AAG) were explored as potential predictive biomarkers for response to this compound treatment .

This compound with Melphalan

A study evaluated the cytotoxic effects of combining this compound with melphalan, revealing a synergistic interaction when this compound was administered prior to melphalan. This sequence improved outcomes in patients with refractory disease due to enhanced apoptotic induction .

This compound with Bortezomib

Another investigation focused on the combination of this compound with bortezomib and dexamethasone. The results indicated a 43% overall response rate, with manageable toxicity profiles. The combination showed increased apoptotic activity in preclinical models .

Data Summary

| Study Type | Treatment Regimen | Overall Response Rate | Notable Toxicities |

|---|---|---|---|

| Phase 1/2 | This compound alone | 16% | Febrile neutropenia |

| Phase 2 | This compound + Dexamethasone | 15% | Mucosal inflammation |

| Combination Study | This compound + Melphalan | Synergistic effect observed | Non-cumulative neutropenia |

| Combination Study | This compound + Bortezomib + Dexamethasone | 43% | Anemia, hypertension |

Case Study: Efficacy in Heavily Pretreated Patients

In one case series involving heavily pretreated MM patients, treatment with this compound led to significant tumor regression and prolonged progression-free survival. Patients who had low baseline levels of AAG showed better responses, suggesting that AAG could serve as a predictive biomarker for treatment efficacy .

Case Study: Sequential Treatment Protocol

A retrospective analysis highlighted that administering this compound before melphalan resulted in sustained cell proliferation inhibition compared to the reverse order. This finding supports the rationale for sequential treatment regimens in clinical practice for optimizing therapeutic outcomes .

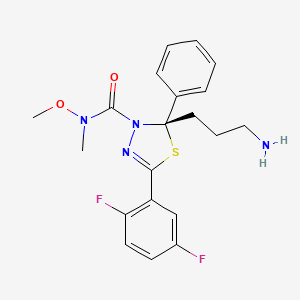

Propiedades

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237086 | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

885060-09-3 | |

| Record name | Filanesib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filanesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILANESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.